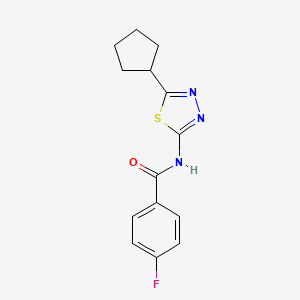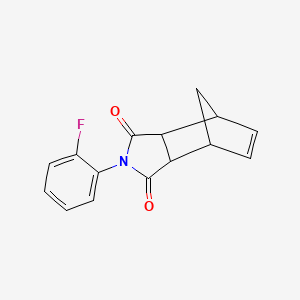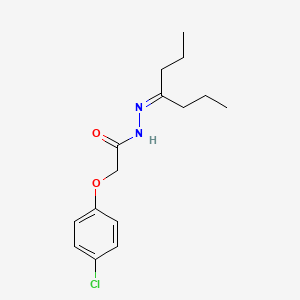![molecular formula C22H19N3O3S B12479113 2-[3-methyl-5-oxo-4-(thiophen-3-yl)-4,5,6,7,8,9-hexahydro-1H-pyrazolo[3,4-b]quinolin-1-yl]benzoic acid](/img/structure/B12479113.png)
2-[3-methyl-5-oxo-4-(thiophen-3-yl)-4,5,6,7,8,9-hexahydro-1H-pyrazolo[3,4-b]quinolin-1-yl]benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[3-methyl-5-oxo-4-(thiophen-3-yl)-4H,6H,7H,8H,9H-pyrazolo[3,4-b]quinolin-1-yl]benzoic acid is a complex organic compound that features a unique structure combining a pyrazoloquinoline core with a thiophene ring and a benzoic acid moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-methyl-5-oxo-4-(thiophen-3-yl)-4H,6H,7H,8H,9H-pyrazolo[3,4-b]quinolin-1-yl]benzoic acid typically involves multi-step reactions starting from readily available precursors. One common approach is the condensation of a thiophene derivative with a pyrazoloquinoline intermediate under acidic or basic conditions. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to scale up the production process while maintaining product quality .
Analyse Des Réactions Chimiques
Types of Reactions
2-[3-methyl-5-oxo-4-(thiophen-3-yl)-4H,6H,7H,8H,9H-pyrazolo[3,4-b]quinolin-1-yl]benzoic acid can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the pyrazoloquinoline core can be reduced to form alcohols.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles like halogens for substitution reactions. Reaction conditions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while reduction of the carbonyl group can produce alcohols .
Applications De Recherche Scientifique
2-[3-methyl-5-oxo-4-(thiophen-3-yl)-4H,6H,7H,8H,9H-pyrazolo[3,4-b]quinolin-1-yl]benzoic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s unique structure allows it to interact with biological targets, making it a candidate for drug discovery and development.
Mécanisme D'action
The mechanism of action of 2-[3-methyl-5-oxo-4-(thiophen-3-yl)-4H,6H,7H,8H,9H-pyrazolo[3,4-b]quinolin-1-yl]benzoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other pyrazoloquinoline derivatives and thiophene-containing molecules. Examples include:
- 2-[3-methyl-5-oxo-4-(thiophen-2-yl)-4H,6H,7H,8H,9H-pyrazolo[3,4-b]quinolin-1-yl]benzoic acid
- 2-[3-methyl-5-oxo-4-(furan-3-yl)-4H,6H,7H,8H,9H-pyrazolo[3,4-b]quinolin-1-yl]benzoic acid .
Uniqueness
The uniqueness of 2-[3-methyl-5-oxo-4-(thiophen-3-yl)-4H,6H,7H,8H,9H-pyrazolo[3,4-b]quinolin-1-yl]benzoic acid lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Propriétés
Formule moléculaire |
C22H19N3O3S |
|---|---|
Poids moléculaire |
405.5 g/mol |
Nom IUPAC |
2-(3-methyl-5-oxo-4-thiophen-3-yl-6,7,8,9-tetrahydro-4H-pyrazolo[3,4-b]quinolin-1-yl)benzoic acid |
InChI |
InChI=1S/C22H19N3O3S/c1-12-18-19(13-9-10-29-11-13)20-15(6-4-8-17(20)26)23-21(18)25(24-12)16-7-3-2-5-14(16)22(27)28/h2-3,5,7,9-11,19,23H,4,6,8H2,1H3,(H,27,28) |
Clé InChI |
WDKPGNZPNLXBTO-UHFFFAOYSA-N |
SMILES canonique |
CC1=NN(C2=C1C(C3=C(N2)CCCC3=O)C4=CSC=C4)C5=CC=CC=C5C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1H,4H-Furo[3,4-c]furan-1,4-dione, tetrahydro-](/img/structure/B12479041.png)
![3-[(1,1-Dioxido-1,2-benzothiazol-3-yl)amino]propyl 3,4-dimethoxybenzoate](/img/structure/B12479045.png)
![N-{[5-(3-chloro-2-methylphenyl)furan-2-yl]methyl}-2-(1H-indol-3-yl)ethanamine](/img/structure/B12479052.png)

![N-[3-(4-methylphenyl)-4-oxothiochromen-2-yl]-4-nitrobenzamide](/img/structure/B12479059.png)

![N-(4-ethoxyphenyl)-N-{1-[2-(1-methylpiperidin-4-ylidene)hydrazinyl]-1-oxopropan-2-yl}methanesulfonamide (non-preferred name)](/img/structure/B12479067.png)
![1-[1-(2,4-dichlorobenzyl)-1H-indol-3-yl]-N-(thiophen-2-ylmethyl)methanamine](/img/structure/B12479084.png)
![2,2-dimethyl-N-({4-[4-(thiophen-2-ylcarbonyl)piperazin-1-yl]phenyl}carbamothioyl)propanamide](/img/structure/B12479091.png)
![4-methyl-N-[2-(pyrrolidin-1-ylcarbonyl)phenyl]-3-(pyrrolidin-1-ylsulfonyl)benzamide](/img/structure/B12479093.png)

![[(2,4,6-Trimethylphenyl)sulfinyl]ferrocene](/img/structure/B12479109.png)
![N-{3-[(3-methylbenzyl)oxy]benzyl}-4H-1,2,4-triazol-4-amine](/img/structure/B12479111.png)
![N'-[2-(4-ethylphenoxy)acetyl]biphenyl-4-carbohydrazide](/img/structure/B12479116.png)
